molecular formula C14H11N5OS B15084565 4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 497823-81-1

4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B15084565
CAS No.: 497823-81-1
M. Wt: 297.34 g/mol
InChI Key: YOWCWOGXGFACKH-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a compound that belongs to the class of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound features a 1,2,4-triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the condensation of 3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole with 4-hydroxybenzaldehyde. This reaction is usually catalyzed by acetic acid and can be carried out under both conventional heating and microwave irradiation. Microwave-assisted synthesis is preferred due to its shorter reaction times and higher yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of microwave irradiation in industrial settings can further enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The biological activities of 4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol are primarily attributed to its ability to interact with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

4-(((3-Mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, commonly referred to as a Schiff base derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound features a 1,2,4-triazole ring known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The following sections will detail the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of the compound is C14H11N5OSC_{14}H_{11}N_{5}OS, with a molecular weight of 297.34g/mol297.34\,g/mol. Its structure includes a phenolic hydroxyl group and a mercapto group, contributing to its biological activity.

PropertyValue
Molecular Formula C14H11N5OS
Molecular Weight 297.34 g/mol
CAS Number 497823-81-1
IUPAC Name 4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism involves disrupting the integrity of bacterial and fungal cell membranes, leading to cell lysis. A study reported the minimum inhibitory concentration (MIC) values against various pathogens:

Pathogen TypeMIC (µg/mL)
Gram-positive Bacteria 31.25
Gram-negative Bacteria 62.50
Fungi 15.00

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

A notable study evaluated its effects on colorectal cancer cell lines (HT29), revealing an IC50 value indicative of significant cytotoxicity:

Cell LineIC50 (µg/mL)
HT29 (Colorectal Cancer) 1.98 ± 1.22

Additionally, the compound was found to cause cell cycle arrest in both sub G0/G1 and G0/G1 phases .

The biological activities are primarily attributed to the interaction with various molecular targets:

Antimicrobial Activity:

  • Disruption of cell membrane integrity.

Anticancer Activity:

  • Induction of apoptosis via caspase activation.
  • Inhibition of DNA replication and enzyme activity through binding interactions.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Antifungal Efficacy : A study demonstrated that the compound effectively inhibited Candida species with low toxicity to human cells.
  • Toxicity Assessment : Acute toxicity studies indicated that while the compound exhibits promising biological activity, further investigations are required to fully understand its safety profile before clinical applications .

Comparative Analysis

When compared with similar compounds in the triazole class, such as 4-Amino-3-mercapto derivatives, this compound shows enhanced antimicrobial and anticancer activities due to the presence of both mercapto and phenolic groups which facilitate better interaction with biological targets.

Compound NameAntimicrobial ActivityAnticancer Activity
4-Amino-3-mercapto derivatives ModerateLow
4-(((3-Mercapto-5-(pyridin-2-yl)-4H-triazole) HighSignificant

Properties

CAS No.

497823-81-1

Molecular Formula

C14H11N5OS

Molecular Weight

297.34 g/mol

IUPAC Name

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11N5OS/c20-11-6-4-10(5-7-11)9-16-19-13(17-18-14(19)21)12-3-1-2-8-15-12/h1-9,20H,(H,18,21)/b16-9+

InChI Key

YOWCWOGXGFACKH-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.